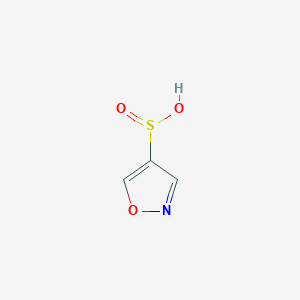
Isoxazole-4-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole-4-sulfinic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure This compound is part of the isoxazole family, which is known for its significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoxazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole derivatives . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact . Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
Isoxazole-4-sulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoxazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole-4-sulfinic acid can be compared with other similar compounds, such as:
Isoxazole: A parent compound with a similar ring structure but lacking the sulfinic acid group.
Oxazole: An analog with the nitrogen atom in a different position within the ring.
Thiazole: A related compound where the oxygen atom is replaced by sulfur.
Uniqueness
This compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C3H3NO3S |
|---|---|
Peso molecular |
133.13 g/mol |
Nombre IUPAC |
1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3NO3S/c5-8(6)3-1-4-7-2-3/h1-2H,(H,5,6) |
Clave InChI |
BLBHWKZWLHQFBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NO1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)

![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)








![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)

